相对于芳香族苯磺酰胺:对人碳酸酐酶 IX 亚型的抑制活性存在数量级差异
在希夫碱衍生物的构效关系研究中,对含甲磺酰胺骨架与含苯磺酰胺骨架的化合物分别测定其对肿瘤相关人碳酸酐酶 IX (hCA IX) 的抑制常数 (KI)。含甲磺酰胺的化合物 4a–8a 对 hCA IX 的 KI 值范围为 8.5–24.9 nM,优于或等同于标准抑制剂乙酰唑胺 (KI = 25.0 nM) 与 SLC-0111 (KI = 45.0 nM) [1]。相比之下,含苯磺酰胺骨架的化合物 9b–13b 对同一靶点的抑制活性处于微摩尔级别,活性显著降低 [1]。
| Evidence Dimension | hCA IX Inhibition Constant (KI) |
|---|---|
| Target Compound Data | KI = 8.5–24.9 nM (compounds 4a–8a with methanesulfonamide scaffold) |
| Comparator Or Baseline | Benzenesulfonamide-scaffold compounds 9b–13b: micromolar range (KI not specified as low nM); Standard inhibitors: Acetazolamide KI = 25.0 nM, SLC-0111 KI = 45.0 nM |
| Quantified Difference | Methanesulfonamide derivatives show nanomolar (8.5–24.9 nM) inhibition, whereas benzenesulfonamide analogs show micromolar inhibition (≥ ~1000 nM), representing >40-fold difference in potency |
| Conditions | In vitro enzymatic inhibition assay; human carbonic anhydrase isoforms I, II, IX, and XII; stopped-flow CO2 hydration method |
Why This Matters
在开发靶向缺氧肿瘤的抗癌药物时,选用甲磺酰胺而非苯磺酰胺作为锌结合基团的骨架,能够在保持亚型选择性的同时显著提升对肿瘤相关 hCA IX 的抑制效力,从而降低所需剂量并可能改善治疗窗口。
- [1] El-Azab AS, et al. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Bioorg Chem, 2019, 92: 103225. View Source
